3-cyclopentyl-1-methyl-1H-pyrazole hydrochloride
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Overview
Description
3-cyclopentyl-1-methyl-1H-pyrazole hydrochloride is a chemical compound with the molecular formula C9H14N2·HCl. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-1-methyl-1H-pyrazole hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with methyl isocyanide to yield 3-cyclopentyl-1-methyl-1H-pyrazole. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyl-1-methyl-1H-pyrazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazoles .
Scientific Research Applications
3-cyclopentyl-1-methyl-1H-pyrazole hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-1-methyl-1H-pyrazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-cyclopentyl-1H-pyrazole: Lacks the methyl group at position 1.
1-methyl-1H-pyrazole: Lacks the cyclopentyl group at position 3.
3,5-dimethyl-1H-pyrazole: Contains two methyl groups at positions 3 and 5 instead of a cyclopentyl group.
Uniqueness
3-cyclopentyl-1-methyl-1H-pyrazole hydrochloride is unique due to the presence of both a cyclopentyl group and a methyl group on the pyrazole ring. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3-cyclopentyl-1-methylpyrazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.ClH/c1-11-7-6-9(10-11)8-4-2-3-5-8;/h6-8H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSXVBBBWZEBSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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